

Application Notes and Protocols: Ultrasound-Assisted Extraction of Phenolic Compounds from *Melissa officinalis*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Melissate*

Cat. No.: B1234502

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of phenolic compounds from *Melissa officinalis* (lemon balm) using ultrasound-assisted extraction (UAE). This method offers a rapid and efficient alternative to conventional extraction techniques.^[1] The provided protocols are based on established scientific literature and are intended to guide researchers in developing and optimizing their extraction processes.

Introduction

Melissa officinalis L., a member of the Lamiaceae family, is a medicinal plant rich in phenolic compounds such as rosmarinic acid and caffeic acid.^{[2][3]} These compounds are known for their antioxidant properties.^{[1][2]} Ultrasound-assisted extraction is a modern technique that utilizes acoustic cavitation to disrupt plant cell walls, enhancing the release of bioactive compounds into the solvent.^[4] This method can lead to higher extraction yields in shorter times compared to traditional methods like maceration.^{[5][6][7]}

Experimental Data Summary

The efficiency of ultrasound-assisted extraction is influenced by several factors, including the solvent-to-solid ratio, extraction time, and ultrasound power. The following tables summarize

quantitative data from various studies on the UAE of phenolic compounds from *Melissa officinalis*.

Table 1: Effect of Extraction Parameters on Total Phenolic Content (TPC)

Solvent:Solid Ratio (g:mL)	Extraction Time (min)	Ultrasound Power (%)	Total Phenolic Content (TPC)	Reference
1:10	30	Not Specified	56.11 ± 0.812 mg/mL RAE*	[1]
1:20	20	50	-	[5][6][7]
1:30	15	Not Specified	-	[1]
1:30	20	50	105.5 mg GAE/g dry material	[2][5][6][7]

*RAE: Rosmarinic Acid Equivalents *GAE: Gallic Acid Equivalents

Table 2: Antioxidant Activity of *Melissa officinalis* Extracts from UAE

Solvent:Solid Ratio (g:mL)	Extraction Time (min)	Ultrasound Power (%)	Antioxidant Activity (%) DPPH inhibition)	Reference
1:30	15	Not Specified	85.29 ± 0.84%	[1]
1:30	20	50	-	[2]

Table 3: Comparison of UAE with Other Extraction Methods

Extraction Method	Extraction Time (min)	Total Phenolic Content (TPC) (mg GAE/g dry material)	Reference
Ultrasound-Assisted Extraction	20	105.5	[2]
Maceration	1440 (24 hours)	Not specified, but lower than UAE	[6]
Microwave-Assisted Extraction	5	145.8	[2] [5] [7]
Conventional Extraction	30	119.5	[2]

Experimental Protocols

3.1. Protocol for Ultrasound-Assisted Extraction (UAE)

This protocol outlines the steps for extracting phenolic compounds from dried *Melissa officinalis* leaves using an ultrasonic bath or probe.

Materials and Equipment:

- Dried and powdered *Melissa officinalis* leaves
- Solvent (e.g., distilled water, ethanol)[\[1\]](#)[\[8\]](#)
- Ultrasonic bath or probe system (e.g., Omni Sonic Ruptor 400)[\[2\]](#)
- Beakers or flasks
- Filter paper or centrifuge
- Analytical balance
- Graduated cylinders

Procedure:

- Sample Preparation: Weigh a specific amount of dried, powdered *Melissa officinalis* leaves (e.g., 1 gram).
- Solvent Addition: Add the chosen solvent to the plant material at a specific solvent-to-solid ratio (e.g., 1:10, 1:20, or 1:30 g/mL).[\[1\]](#)[\[5\]](#)[\[7\]](#)
- Ultrasonication:
 - Place the beaker containing the mixture into an ultrasonic bath.
 - Alternatively, immerse the tip of the ultrasonic probe into the mixture.
 - Set the desired ultrasound power (e.g., 50% or 80%) and extraction time (e.g., 5, 10, 15, 20, or 30 minutes).[\[2\]](#)[\[5\]](#)[\[7\]](#)
 - Maintain a constant temperature if required by using a cooling water bath.
- Extraction: Perform the extraction for the specified duration.
- Separation: After extraction, separate the liquid extract from the solid plant material by filtration or centrifugation.
- Storage: Store the resulting extract in a dark container at a low temperature (e.g., 4°C) for further analysis.

3.2. Protocol for Determination of Total Phenolic Content (TPC) - Folin-Ciocalteu Method

This protocol describes the determination of the total phenolic content in the *Melissa officinalis* extract using the Folin-Ciocalteu colorimetric method.

Materials and Equipment:

- *Melissa officinalis* extract
- Folin-Ciocalteu reagent

- Sodium carbonate (Na_2CO_3) solution (e.g., 7.5% w/v)
- Gallic acid (for standard curve)
- Distilled water
- Volumetric flasks
- Pipettes
- Spectrophotometer

Procedure:

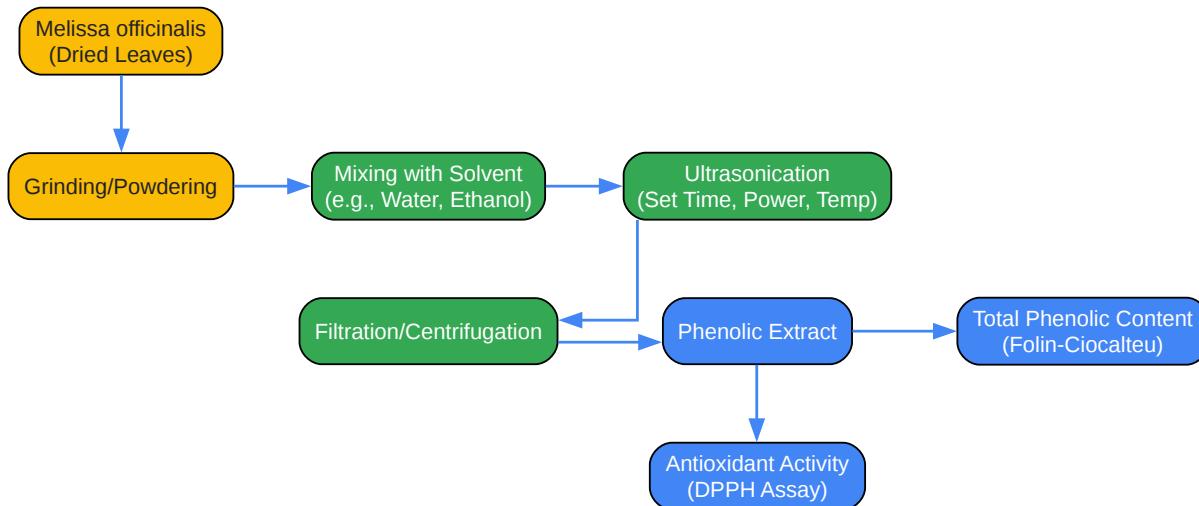
- Standard Curve Preparation: Prepare a series of gallic acid solutions of known concentrations (e.g., 0-500 $\mu\text{g}/\text{mL}$) to create a standard curve.
- Sample Preparation: Dilute the *Melissa officinalis* extract with distilled water as necessary.
- Reaction Mixture:
 - In a test tube, add a small volume of the diluted extract or standard solution (e.g., 0.5 mL).
 - Add Folin-Ciocalteu reagent (e.g., 2.5 mL of 10% v/v) and mix well.
 - After a few minutes (e.g., 5 minutes), add the sodium carbonate solution (e.g., 2 mL of 7.5% w/v).
- Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 60-90 minutes).
- Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 760 nm) using a spectrophotometer.
- Calculation: Determine the total phenolic content of the extract from the standard curve and express the results as gallic acid equivalents (mg GAE/g of dry material).

3.3. Protocol for Determination of Antioxidant Activity - DPPH Radical Scavenging Assay

This protocol details the assessment of the antioxidant activity of the *Melissa officinalis* extract by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials and Equipment:

- *Melissa officinalis* extract
- DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
- Methanol
- Pipettes
- Spectrophotometer


Procedure:

- Sample Preparation: Prepare different concentrations of the *Melissa officinalis* extract in methanol.
- Reaction Mixture:
 - In a test tube, add a specific volume of the DPPH solution (e.g., 2 mL).
 - Add a small volume of the extract or a standard antioxidant (e.g., ascorbic acid) at different concentrations.
- Incubation: Mix the solution and incubate in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) against a blank (methanol).
- Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
 - $$\% \text{ Inhibition} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$$

- Where A_{control} is the absorbance of the DPPH solution without the extract, and A_{sample} is the absorbance of the DPPH solution with the extract.

Visualizations

Experimental Workflow for Ultrasound-Assisted Extraction of Phenolic Compounds

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [Ismu.lt](http://ismu.lt) [[Ismu.lt](http://ismu.lt)]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. researchgate.net [researchgate.net]

- 4. Design of Experiments for Optimizing Ultrasound-Assisted Extraction of Bioactive Compounds from Plant-Based Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Extraction of phenolic compounds from melissa using microwave and ultr" by ALEV EMİNE İNCE, SERPİL ŞAHİN et al. [journals.tubitak.gov.tr]
- 6. researchgate.net [researchgate.net]
- 7. TRDizin [search.trdizin.gov.tr]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Ultrasound-Assisted Extraction of Phenolic Compounds from *Melissa officinalis*]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1234502#ultrasound-assisted-extraction-of-phenolic-compounds-from-melissa-officinalis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com